![molecular formula C11H11ClN2OS B7594172 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole](/img/structure/B7594172.png)
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole
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Overview
Description
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is not fully understood. However, it has been proposed that the compound may exert its biological activities by modulating various signaling pathways. For example, it has been reported to inhibit the expression of pro-inflammatory cytokines and downregulate the activity of nuclear factor-kappa B (NF-κB), a key regulator of inflammation.
Biochemical and Physiological Effects:
Studies have shown that 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole can exert various biochemical and physiological effects. For instance, it has been reported to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes. In addition, this compound has been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial and fungal strains.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. However, one of the limitations of this compound is its poor solubility in water, which can pose challenges for its formulation and delivery.
Future Directions
There are several future directions for the research on 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole. One of the potential areas of investigation is its use as a fluorescent probe for the detection of metal ions. In addition, further studies are needed to elucidate the mechanism of action of this compound and its potential therapeutic applications in various diseases. Moreover, the development of novel formulations and delivery systems for this compound can enhance its efficacy and overcome its limitations.
Synthesis Methods
The synthesis of 2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole involves the reaction of 3-chlorobenzohydrazide with 1-methylthio-2-propanol in the presence of phosphorus oxychloride. The resulting intermediate is then treated with sodium hydroxide to yield the final product. This method has been reported to provide a high yield of the compound with good purity.
Scientific Research Applications
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole has been studied for its potential therapeutic applications in various diseases. It has been reported to exhibit anti-inflammatory, antioxidant, anticancer, and antimicrobial activities. In addition, this compound has been investigated for its use as a fluorescent probe for the detection of metal ions.
properties
IUPAC Name |
2-(3-chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2OS/c1-7(16-2)10-13-14-11(15-10)8-4-3-5-9(12)6-8/h3-7H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMBOZWFLWUUHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C(O1)C2=CC(=CC=C2)Cl)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenyl)-5-(1-methylsulfanylethyl)-1,3,4-oxadiazole |
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